molecular formula C10H8BrNO2 B1363660 methyl 3-bromo-1H-indole-2-carboxylate CAS No. 220664-31-3

methyl 3-bromo-1H-indole-2-carboxylate

Cat. No. B1363660
M. Wt: 254.08 g/mol
InChI Key: FSLMMQAVWOFUOM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 220664-31-3 . It has a molecular weight of 254.08 . The IUPAC name for this compound is methyl 3-bromo-1H-indole-2-carboxylate .

Scientific Research Applications

Synthesis Techniques and Applications

  • Efficient Synthesis Methods : A new method for synthesizing 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling, employing Cu(II) as a catalyst, has been reported. This method features a simple procedure with good to excellent yields, highlighting its efficiency in preparing indole derivatives (Akbari & Faryabi, 2023).

  • Photophysical Studies : Indole derivatives synthesized from β-brominated dehydroamino acids showed promising photophysical properties, indicating potential as fluorescent probes. Their interaction with fluoride anions demonstrated selective spectral changes, showcasing their application in fluorescence studies (Pereira et al., 2010).

  • Anti-Cancer Activity : Methyl indole-3-carboxylate derivatives have been investigated for their anti-cancer properties. Two new derivatives synthesized showed inhibition of growth in melanoma, renal, and breast cancer cell lines, indicating their potential as antitumor agents (Niemyjska et al., 2012).

  • Thermodynamic Properties : The thermodynamic properties of alkyl 1H-indole carboxylate derivatives have been extensively studied. This includes the determination of standard molar enthalpies of formation and sublimation, contributing to a deeper understanding of these compounds (Carvalho et al., 2016).

  • Novel Synthetic Routes : Innovative methods for synthesizing 2-(hetero)aryl-substituted thieno[3,2-b]indoles have been developed. This includes the Fiesselmann synthesis and Fischer indolization, expanding the scope of indole chemistry (Irgashev et al., 2018).

Chemical Properties and Reactions

  • Reactivity and Transformations : The reactivity of methyl indole-3-carboxylate with bromine has been studied, leading to the regioselective synthesis of dibromoindoles. These compounds have applications in the synthesis of natural and non-natural indole derivatives (Parsons et al., 2011).

  • Complex Formation and Applications : Methyl 3-amino-1H-indole-2-carboxylates have been used to synthesize 5H-pyrimido[5,4-b]indole derivatives. The reactions with various isocyanates and isothiocyanates led to the formation of compounds with potential applications in medicinal chemistry (Shestakov et al., 2009).

properties

IUPAC Name

methyl 3-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLMMQAVWOFUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377401
Record name methyl 3-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-bromo-1H-indole-2-carboxylate

CAS RN

220664-31-3
Record name methyl 3-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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